5-Bromo-2-methyl-4-nitroaniline

Overview

Description

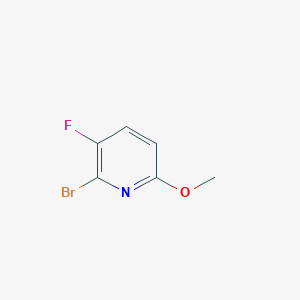

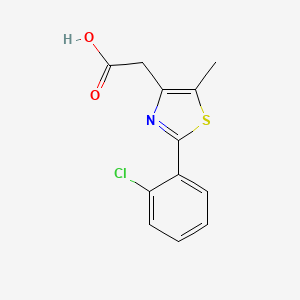

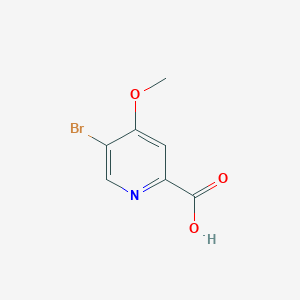

5-Bromo-2-methyl-4-nitroaniline is a chemical compound with the linear formula C7H7BrN2O2 . It has a molecular weight of 231.05 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-4-nitroaniline consists of a benzene ring substituted with bromo, methyl, and nitro groups . The compound has a density of 1.7±0.1 g/cm³, a boiling point of 347.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Physical And Chemical Properties Analysis

5-Bromo-2-methyl-4-nitroaniline has a molar refractivity of 49.5±0.3 cm³, a polar surface area of 72 Ų, and a polarizability of 19.6±0.5 10^-24 cm³ . It also has an ACD/LogP of 3.28 and an ACD/LogD (pH 7.4) of 2.91 .Scientific Research Applications

1. DNA Conformation Studies

5-Bromo-2-methyl-4-nitroaniline has been used in studying DNA structures. A study by Vyas, Vyas, Jain, and Sobell (1984) used a related compound, 2-Methyl-4-nitroaniline, in forming a crystalline complex with a self-complementary dinucleoside monophosphate. This study provided insights into DNA conformation, showcasing how nitroaniline molecules interact with DNA structures (Vyas, N., Vyas, M. N., Jain, S., & Sobell, H. M., 1984).

2. Synthesis of Complex Compounds

The compound has been utilized in synthesizing complex organic structures. Peterson and Tolman (1977) used a reaction involving 5-bromo-2-methylpyridine and o-nitroaniline, leading to the creation of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines. This highlights its role in complex organic synthesis processes (Peterson, L. H., & Tolman, R., 1977).

3. Pharmaceutical and Agricultural Research

The compound has shown potential in pharmaceutical and agricultural applications. A study by Zulfiqar, Ahmed, Fatima, and Yousuf (2020) investigated a Schiff base compound synthesized from 5-bromo-2-hydroxybenzaldehyde and 2-chloro-4-nitroaniline, revealing its urease inhibitory activity. This suggests its potential applications in medicine and agriculture (Zulfiqar, A., Ahmed, D., Fatima, R., & Yousuf, S., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .

Mode of Action

The mode of action of 5-Bromo-2-methyl-4-nitroaniline involves a series of chemical reactions. The nitro group in the compound is meta directing, meaning that it directs incoming substituents to the meta position on the benzene ring . This property is crucial in the synthesis of the compound, where the first step involves nitration, followed by bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

Nitroanilines can potentially interfere with various biochemical pathways due to their ability to form reactive intermediates and bind to biological macromolecules .

Pharmacokinetics

The pharmacokinetic properties of nitroanilines, in general, can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

Result of Action

Nitroanilines can potentially cause various biological effects due to their reactivity and ability to form reactive intermediates .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methyl-4-nitroaniline can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other chemical substances .

properties

IUPAC Name |

5-bromo-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGADFWYBCVHBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1446728.png)

![3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446729.png)

![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)